5-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
CAS No.: 1185172-44-4
Cat. No.: VC7787423
Molecular Formula: C23H20N6O3
Molecular Weight: 428.452
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185172-44-4 |
|---|---|
| Molecular Formula | C23H20N6O3 |
| Molecular Weight | 428.452 |
| IUPAC Name | 5-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C23H20N6O3/c1-14-4-5-16(10-15(14)2)21-26-20(32-27-21)12-28-13-24-22-19(23(28)30)11-25-29(22)17-6-8-18(31-3)9-7-17/h4-11,13H,12H2,1-3H3 |
| Standard InChI Key | QLWFRBRNSXHZEK-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)OC)C |
Introduction
The compound 5-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic molecule featuring multiple functional groups and structural motifs. It belongs to the class of heterocyclic compounds, specifically those containing both nitrogen and oxygen in their ring structures. This compound combines a pyrazolopyrimidine backbone with an oxadiazole ring and aromatic substituents, which contribute to its unique properties and potential biological activities.
Synthesis
The synthesis of 5-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one likely involves multiple steps due to its complex structure. Common methods for synthesizing similar compounds include:
-
Starting Materials: Commercially available precursors such as hydrazine derivatives, aldehydes, and aromatic amines.
-
Reaction Conditions: The use of acid catalysts or bases to facilitate cyclization and condensation reactions. Techniques such as chromatography may be employed for purification.
Biological Activities
Compounds with similar structures, such as pyrazolopyrimidines and oxadiazoles, have been reported to exhibit a range of biological activities. These include antimicrobial, anti-inflammatory, and potential anticancer effects. The incorporation of the oxadiazole ring may enhance cytotoxicity and antimicrobial efficacy.
Data Tables
Due to the lack of specific data on this compound, the following table provides general information on related compounds:
| Compound Type | Molecular Formula | Biological Activity |
|---|---|---|
| Pyrazolopyrimidines | Varied | Antimicrobial, Anti-inflammatory |
| Oxadiazoles | Varied | Antimicrobial, Cytotoxic |
| Pyrazolo[3,4-d]pyrimidines | Varied | Potential anticancer effects |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume